molecular formula C9H12N2O4 B2740413 methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate CAS No. 1006319-54-5

methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2740413
CAS No.: 1006319-54-5
M. Wt: 212.205
InChI Key: JMKWDXCYZDHLTJ-UHFFFAOYSA-N
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Description

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl bromoacetate with a pyrazole derivative. One common method includes the use of potassium tert-butoxide as a base in an anhydrous diethyl ether solvent. The reaction mixture is refluxed, followed by the addition of ethyl bromoacetate. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-ethoxy-2-oxoethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, such as the presence of the ethoxy-oxoethyl group and the pyrazole ring.

Properties

IUPAC Name

methyl 1-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-15-8(12)6-11-5-4-7(10-11)9(13)14-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKWDXCYZDHLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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